molecular formula C22H23N3O4S B11322402 1-{4-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethanone

1-{4-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethanone

Cat. No.: B11322402
M. Wt: 425.5 g/mol
InChI Key: PRSXHAXEKAMZIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethanone is a complex organic compound featuring a piperazine ring, an oxazole ring, and various functional groups

Preparation Methods

The synthesis of 1-{4-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethanone typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Attachment of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction.

    Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the phenyl group using a sulfonyl chloride reagent.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

1-{4-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethanone can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or other cross-coupling reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts.

Scientific Research Applications

1-{4-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethanone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biological Studies: It can be used to study the interactions of piperazine and oxazole derivatives with biological systems.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules, potentially serving as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-{4-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the oxazole ring may participate in hydrogen bonding or π-π interactions with biological macromolecules. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include:

    Phenyl (4-(phenylsulfonyl)piperazin-1-yl)methanone: This compound shares the piperazine and phenylsulfonyl moieties but lacks the oxazole ring, making it less complex.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione:

The uniqueness of 1-{4-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethanone lies in its combination of functional groups, which confer specific reactivity and potential biological activity.

Properties

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

1-[4-[4-(benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C22H23N3O4S/c1-16-8-10-18(11-9-16)20-23-21(30(27,28)19-6-4-3-5-7-19)22(29-20)25-14-12-24(13-15-25)17(2)26/h3-11H,12-15H2,1-2H3

InChI Key

PRSXHAXEKAMZIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.